molecular formula C10H19N B13310372 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine

Cat. No.: B13310372
M. Wt: 153.26 g/mol
InChI Key: LBTUUZPIHOFTHW-UHFFFAOYSA-N
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Description

2-(Bicyclo[221]heptan-2-yl)propan-2-amine is a chemical compound with the molecular formula C10H19N It belongs to the class of aliphatic amines and is characterized by a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[2.2.1]heptan-2-yl)propan-2-amine is unique due to its specific bicyclic structure and the position of the amine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)propan-2-amine

InChI

InChI=1S/C10H19N/c1-10(2,11)9-6-7-3-4-8(9)5-7/h7-9H,3-6,11H2,1-2H3

InChI Key

LBTUUZPIHOFTHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CC2CCC1C2)N

Origin of Product

United States

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